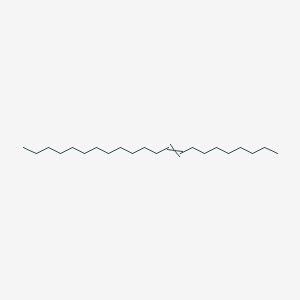
Docos-9-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Docos-9-ene, also known as 9-docosene, is a long-chain hydrocarbon with the molecular formula C22H44. It is an unsaturated alkene with a double bond located at the ninth carbon atom. This compound is a derivative of sphingosine and has been isolated from marine sponges, particularly the Moroccan sea sponge Haliclona viscosa .
Preparation Methods
Docos-9-ene can be synthesized through various methods. One common approach involves the extraction from marine sponges using bio-guided high-performance liquid chromatography (HPLC) methods. The process includes the following steps :
Extraction: Lyophilized sponge material is extracted with ethanol.
Partitioning: The extract is partitioned between dichloromethane and water.
Kupchan Liquid Partition Procedure: The organic solution undergoes a Kupchan liquid partition procedure.
HPLC Separation: The mixture is separated by multiple steps of HPLC to yield the pure compound.
Chemical Reactions Analysis
Docos-9-ene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often using reagents like potassium permanganate or osmium tetroxide.
Reduction: This reaction involves the addition of hydrogen to the compound, typically using reagents like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of epoxides or diols, while reduction can yield alkanes .
Scientific Research Applications
Docos-9-ene has several scientific research applications, including:
Antifungal Activity: It has shown significant antifungal activity against species like Cryptococcus and Candida.
Phytopathology: It has been tested for its antifungal activity against Fusarium oxysporum, a pathogen causing fusarium wilt in melons.
Medical Mycology: Further research is needed to study its in vivo activity and potential use in medical mycology.
Mechanism of Action
The mechanism of action of docos-9-ene involves its interaction with fungal cell membranes. It is believed to disrupt the integrity of the cell membrane, leading to cell death. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Docos-9-ene is similar to other long-chain alkenes and sphingosine derivatives. Some similar compounds include:
Haliscosamine: Another sphingosine derivative isolated from the same marine sponge, with similar antifungal properties.
Sphingosine: A long-chain amino alcohol that is a key component of sphingolipids in cell membranes.
This compound is unique due to its specific molecular structure and the position of the double bond, which contributes to its distinct biological activities .
Properties
CAS No. |
50995-23-8 |
|---|---|
Molecular Formula |
C22H44 |
Molecular Weight |
308.6 g/mol |
IUPAC Name |
docos-9-ene |
InChI |
InChI=1S/C22H44/c1-3-5-7-9-11-13-15-17-19-21-22-20-18-16-14-12-10-8-6-4-2/h17,19H,3-16,18,20-22H2,1-2H3 |
InChI Key |
QYFUFIOTSNHLGT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


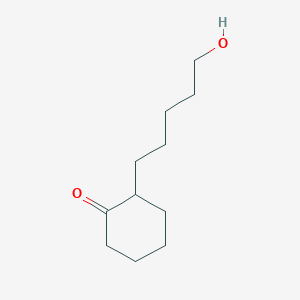

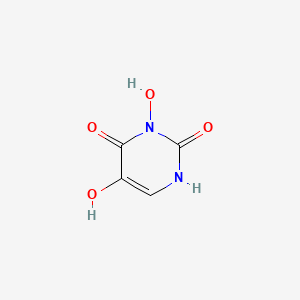
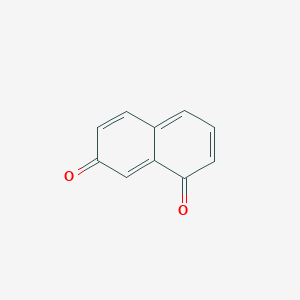

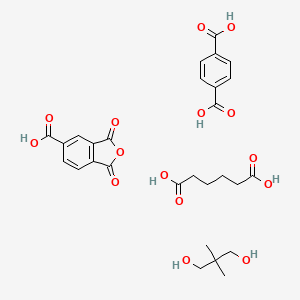
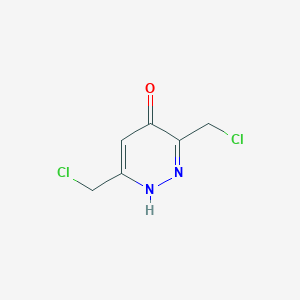

![2-Azido-4-[4-(4-hydroxyphenyl)hexan-3-yl]phenol](/img/structure/B14660459.png)
![Tetrahydro-1H,3H,8H-[1,3]oxazino[3,4-c][1,3]oxazine](/img/structure/B14660461.png)

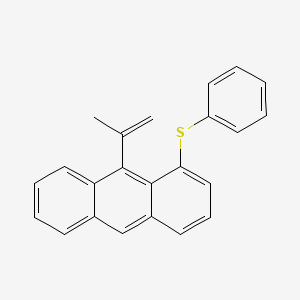
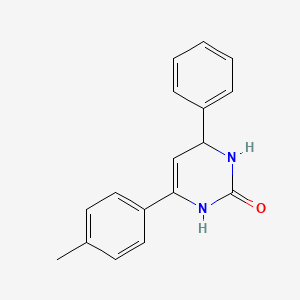
![2-[2-(tert-Butylperoxy)propan-2-yl]-1,3,5-trimethylbenzene](/img/structure/B14660478.png)
